molecular formula C18H15ClSi B131940 Chlorotriphenylsilane CAS No. 155684-37-0

Chlorotriphenylsilane

Cat. No. B131940
CAS RN: 155684-37-0
M. Wt: 294.8 g/mol
InChI Key: MNKYQPOFRKPUAE-UHFFFAOYSA-N
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Description

Chlorotriphenylsilane is an organosilicon compound that has been extensively used in organic synthesis. It is a colorless liquid that is soluble in organic solvents such as benzene, toluene, and chloroform. Chlorotriphenylsilane is a highly reactive compound that is widely used as a reagent in organic chemistry. It is used for the conversion of alcohols to alkyl chlorides, the introduction of a chloro group in aromatic compounds, and for the protection of hydroxyl groups in organic compounds.

Mechanism of Action

Chlorotriphenylsilane is a highly reactive compound that reacts with a wide range of functional groups. The reaction of chlorotriphenylsilane with alcohols leads to the formation of alkyl chlorides. The reaction of chlorotriphenylsilane with amines leads to the formation of N-chloroamines. The reaction of chlorotriphenylsilane with carboxylic acids leads to the formation of acid chlorides. The reaction of chlorotriphenylsilane with phenols leads to the formation of phenyl chlorides.
Biochemical and Physiological Effects:
Chlorotriphenylsilane is not used in drug development, and therefore, its biochemical and physiological effects are not well studied. However, it is known to be highly reactive and can cause skin and eye irritation upon contact. It is also a potent lachrymator, which means it can cause tears and eye irritation upon exposure.

Advantages and Limitations for Lab Experiments

Chlorotriphenylsilane is a highly reactive compound that is widely used in organic synthesis. Its advantages include its high reactivity, which allows for the selective functionalization of organic compounds. Its limitations include its high reactivity, which requires careful handling and storage. It is also a toxic and hazardous compound that requires proper safety precautions.

Future Directions

Chlorotriphenylsilane has been extensively used in organic synthesis, and its future directions include the development of new synthetic methods that use chlorotriphenylsilane as a reagent. It can also be used in the development of new bioactive compounds, including natural products and pharmaceuticals. The use of chlorotriphenylsilane in the development of new materials, such as polymers and coatings, is also an area of future research. Finally, the development of new synthetic methods that use alternative reagents to chlorotriphenylsilane is an area of future research.

Synthesis Methods

Chlorotriphenylsilane is synthesized by the reaction of triphenylsilanol with thionyl chloride. The reaction is exothermic and requires careful control of temperature and addition rate. The reaction is typically carried out in a dry solvent such as benzene or toluene. The product is purified by distillation under reduced pressure.

Scientific Research Applications

Chlorotriphenylsilane has been extensively used in scientific research for the synthesis of organic compounds. It is commonly used for the protection of hydroxyl groups in organic compounds, which allows for the selective functionalization of other parts of the molecule. It is also used for the introduction of a chloro group in aromatic compounds, which can be used as a handle for further functionalization. Chlorotriphenylsilane has been used in the synthesis of a wide range of bioactive compounds, including natural products and pharmaceuticals.

properties

IUPAC Name

chloro(triphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKYQPOFRKPUAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870398
Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorotriphenylsilane

CAS RN

76-86-8
Record name 1,1′,1′′-(Chlorosilylidyne)tris[benzene]
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Record name Chlorotriphenylsilane
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Record name Chlorotriphenylsilane
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Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Record name Benzene, 1,1',1''-(chlorosilylidyne)tris-
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Record name Chlorotriphenylsilane
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